molecular formula C27H27N3O5 B6507737 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 894562-79-9

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No. B6507737
CAS RN: 894562-79-9
M. Wt: 473.5 g/mol
InChI Key: AQSDFALRYBFTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with various functional groups, including a phenylacetamide moiety and a dimethoxyphenylamino group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic core. The compound contains a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . Attached to this core are various substituents, including a phenylacetamide moiety and a dimethoxyphenylamino group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water. The compound’s polarity would be influenced by the presence of the amide group and the methoxy groups .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagents

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it widely applicable . Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls into that category.

NF-κB Inhibitors

The compound can act as an NF-κB inhibitor, which is valuable in anticancer drug research. NF-κB plays a crucial role in cell survival, inflammation, and immune responses. Inhibiting it may help control cancer progression .

Retinoid Nuclear Modulators

Retinoid nuclear modulators are essential agents for treating metabolic and immunological diseases. This compound may exhibit properties relevant to these applications .

Anti-Inflammatory Mediators

Lipopolysaccharide (LPS)-induced inflammatory mediators are implicated in various brain disorders. Compounds like ours, which impact neuroinflammation involving microglial activation, could be beneficial in these contexts .

Catalytic Protodeboronation

Protodeboronation reactions are useful in organic synthesis. While not directly mentioned for this compound, its boron-containing moiety could potentially participate in such transformations .

Erythrina Alkaloid Synthesis

This compound can serve as a reactant to synthesize a key intermediate for the tetracyclic core of Erythrina alkaloids. These alkaloids have diverse biological activities and are found in plants of the Erythrina genus .

Future Directions

The study of quinoline derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds is an important area of research .

properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-33-22-11-9-18-13-19(16-28-21-10-12-24(34-2)25(14-21)35-3)27(32)30(23(18)15-22)17-26(31)29-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSDFALRYBFTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.